Cas no 1306738-21-5 (2-[(3-Methylphenyl)amino]butanohydrazide)
![2-[(3-Methylphenyl)amino]butanohydrazide structure](https://ja.kuujia.com/scimg/cas/1306738-21-5x500.png)
2-[(3-Methylphenyl)amino]butanohydrazide 化学的及び物理的性質
名前と識別子
-
- 2-[(3-methylphenyl)amino]butanohydrazide
- 2-(m-Tolylamino)butanehydrazide
- 2-[(3-methylphenyl)amino]butanehydrazide
- T4675
- 2-[(3-Methylphenyl)amino]butanohydrazide
-
- MDL: MFCD19103401
- インチ: 1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-5-8(2)7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15)
- InChIKey: POOICFPNCNQPSZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CC)NC1C=CC=C(C)C=1)NN
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 208
- トポロジー分子極性表面積: 67.2
2-[(3-Methylphenyl)amino]butanohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408628-1g |
2-(M-tolylamino)butanehydrazide |
1306738-21-5 | 97% | 1g |
¥2015.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408628-5g |
2-(M-tolylamino)butanehydrazide |
1306738-21-5 | 97% | 5g |
¥7044.00 | 2024-08-09 | |
abcr | AB409831-1 g |
2-[(3-Methylphenyl)amino]butanohydrazide |
1306738-21-5 | 1g |
€239.00 | 2023-04-24 | ||
abcr | AB409831-500mg |
2-[(3-Methylphenyl)amino]butanohydrazide; . |
1306738-21-5 | 500mg |
€205.00 | 2025-02-27 | ||
abcr | AB409831-1g |
2-[(3-Methylphenyl)amino]butanohydrazide; . |
1306738-21-5 | 1g |
€237.00 | 2025-02-27 | ||
A2B Chem LLC | AI29406-500mg |
2-[(3-Methylphenyl)amino]butanohydrazide |
1306738-21-5 | >95% | 500mg |
$412.00 | 2024-04-20 | |
Ambeed | A360969-1g |
2-(m-Tolylamino)butanehydrazide |
1306738-21-5 | 97% | 1g |
$178.0 | 2024-04-24 | |
abcr | AB409831-500 mg |
2-[(3-Methylphenyl)amino]butanohydrazide |
1306738-21-5 | 500MG |
€195.40 | 2023-02-03 | ||
A2B Chem LLC | AI29406-1g |
2-[(3-Methylphenyl)amino]butanohydrazide |
1306738-21-5 | >95% | 1g |
$439.00 | 2024-04-20 |
2-[(3-Methylphenyl)amino]butanohydrazide 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
2-[(3-Methylphenyl)amino]butanohydrazideに関する追加情報
Professional Introduction to 2-[(3-Methylphenyl)amino]butanohydrazide (CAS No. 1306738-21-5)
2-[(3-Methylphenyl)amino]butanohydrazide, identified by its Chemical Abstracts Service (CAS) number 1306738-21-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a benzylamine-derived side chain and a hydrazide functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its molecular structure, characterized by a butanohydrazide moiety linked to a 3-methylphenyl group, positions it as a promising candidate for further exploration in drug discovery and development.
The hydrazide group present in 2-[(3-Methylphenyl)amino]butanohydrazide is particularly noteworthy due to its reactivity and ability to participate in diverse chemical transformations. Hydrazides are well-known for their utility in forming Schiff bases, which have been extensively studied for their potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The incorporation of the 3-methylphenyl substituent enhances the compound's lipophilicity, potentially improving its bioavailability and membrane permeability—key factors in drug design. These characteristics make the compound an attractive scaffold for developing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of hydrazine derivatives in addressing unmet medical needs. Studies have demonstrated that compounds containing hydrazide functionalities can interact with biological targets in multiple ways, including covalent binding and non-covalent interactions. For instance, the 2-[(3-Methylphenyl)amino]butanohydrazide structure has been explored as a precursor for molecules targeting enzyme inhibition, particularly those involved in metabolic pathways relevant to neurodegenerative diseases. The 3-methylphenyl moiety's aromaticity contributes to favorable interactions with protein receptors, enhancing binding affinity.
In the context of contemporary drug discovery, the synthesis of 2-[(3-Methylphenyl)amino]butanohydrazide exemplifies the shift toward modular and versatile building blocks. Modern synthetic methodologies have enabled more efficient and scalable production of such intermediates, reducing costs and accelerating the development pipeline. Researchers are leveraging computational chemistry tools to predict the biological activity of derivatives of this compound, streamlining the process of identifying lead candidates for further optimization. The hydrazide group's reactivity allows for facile modifications, enabling chemists to fine-tune properties such as solubility, stability, and target specificity.
The pharmaceutical industry has shown particular interest in compounds that can modulate protein-protein interactions or inhibit key enzymes involved in disease pathways. The structural features of 2-[(3-Methylphenyl)amino]butanohydrazide, including its aromatic ring system and hydrazide functionality, make it a compelling candidate for such applications. For example, derivatives of this compound have been investigated for their potential role in inhibiting kinases associated with cancer progression. The benzylamine-derived side chain provides a scaffold that can be modified to enhance binding affinity while maintaining favorable pharmacokinetic profiles.
Moreover, the growing emphasis on personalized medicine has spurred research into developing small molecules with tailored properties. The flexibility offered by the 2-[(3-Methylphenyl)amino]butanohydrazide core allows for the creation of libraries of analogs with varying substituents. High-throughput screening (HTS) techniques combined with structure-activity relationship (SAR) studies have been instrumental in identifying promising candidates for further preclinical evaluation. Such approaches align with global trends toward precision healthcare solutions.
The chemical synthesis of 2-[(3-Methylphenyl)amino]butanohydrazide involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced catalytic systems and green chemistry principles have been increasingly adopted to minimize waste and improve sustainability. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient pathways to complex structures, reducing reliance on traditional synthetic methods.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is crucial when handling intermediates like 2-[(3-Methylphenyl)amino]butanohydrazide. Quality control measures must be rigorously implemented to guarantee consistency across batches, which is essential for downstream applications such as clinical trials. Collaborative efforts between academia and industry have led to standardized protocols for characterizing such compounds, ensuring reproducibility and reliability.
The broader impact of this compound on drug development extends beyond its immediate applications. By serving as a versatile intermediate, it contributes to the broader toolkit available to medicinal chemists worldwide. As research continues to uncover new therapeutic targets and mechanisms of action, compounds like 2-[(3-Methylphenyl)amino]butanohydrazide will remain at the forefront of innovation in pharmaceutical sciences.
1306738-21-5 (2-[(3-Methylphenyl)amino]butanohydrazide) 関連製品
- 91216-38-5(7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)
- 3524-73-0(5-Methyl-1-hexene)
- 25412-71-9(4-ethoxy-benzamidine)
- 2228706-74-7(5-chloro-1,2-dimethoxy-3-(2-nitroethyl)benzene)
- 5097-82-5(1-phenyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one)
- 338777-54-1(2-[(E)-{[2-(trifluoromethyl)phenyl]methylidene}amino]thiophene-3-carbonitrile)
- 2229208-39-1(2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)
- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)
- 1261484-40-5(3-Chloro-2-methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine)
- 38869-19-1(Lithium;pentanoate)
